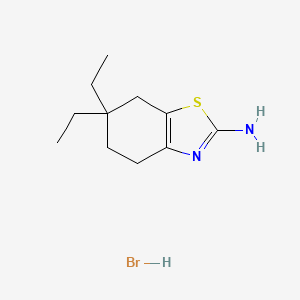
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is a compound with a diverse range of applications, primarily within the realms of medicinal chemistry and biochemical research. The unique structure of this compound enables it to interact with various biological targets, making it valuable for scientific exploration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one typically involves a multi-step process.
Formation of the 3-fluorophenyl-1H-tetrazole: Starting with 3-fluorobenzonitrile, this compound is transformed into 3-fluorophenyl-1H-tetrazole via azide cycloaddition, often in the presence of a suitable catalyst like sodium azide.
Attachment of Piperazine: The 3-fluorophenyl-1H-tetrazole is then coupled with a piperazine derivative through nucleophilic substitution, forming the intermediate compound.
Final Coupling Reaction: The intermediate product is finally reacted with 3-methylbutan-1-one under specific conditions to obtain the desired compound.
Industrial Production Methods
Industrial production may involve similar steps, scaled up for bulk synthesis. The process would likely include careful optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity while minimizing byproducts.
化学反応の分析
Types of Reactions
This compound can undergo various reactions:
Oxidation: Possible under strong oxidizing conditions, leading to the formation of corresponding oxidized products.
Reduction: Catalytic hydrogenation can reduce specific functional groups.
Substitution: Due to the presence of reactive sites, it can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides in an appropriate solvent.
Major Products
The major products from these reactions depend on the conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could result in saturated analogs.
科学的研究の応用
This compound is used in various fields:
Chemistry: Studying its reactivity and synthesis of derivatives.
Biology: Exploring its interactions with biological macromolecules.
Medicine: Investigating potential therapeutic effects due to its ability to interact with specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a chemical intermediate in manufacturing processes.
作用機序
The compound exerts its effects through binding to specific molecular targets such as enzymes, receptors, or ion channels. This binding can modulate the activity of these targets, resulting in therapeutic or biochemical outcomes. The exact pathways depend on the context of its use, often involving complex biochemical interactions.
類似化合物との比較
Compared to other compounds with similar structures, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one stands out due to the specific combination of functional groups, which confer unique reactivity and biological activity.
Similar Compounds
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
Each similar compound shares a core structure but differs in specific substituents, leading to variations in their chemical and biological properties.
This compound's distinct characteristics make it a subject of continued interest in various scientific domains.
特性
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-13(2)10-17(25)23-8-6-22(7-9-23)12-16-19-20-21-24(16)15-5-3-4-14(18)11-15/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXNHABCIQSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2788880.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine](/img/structure/B2788882.png)

![N-(butan-2-yl)-3-[1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2788884.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)



![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)



